Aclacinomycin X -

Aclacinomycin X

Catalog Number: EVT-1544324
CAS Number:
Molecular Formula: C42H52N2O15
Molecular Weight: 824.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Aclacinomycin X is a natural product found in Streptomyces galilaeus with data available.
Source

Aclacinomycin X is produced by the fermentation of Streptomyces galilaeus, a soil-dwelling actinobacterium. This organism is renowned for its ability to synthesize a variety of bioactive compounds, including several clinically relevant antibiotics.

Classification

Aclacinomycin X belongs to the class of polyketide antibiotics, specifically categorized within the anthracycline subclass. These compounds are distinguished by their multi-ring structures and are widely used in cancer chemotherapy due to their ability to intercalate DNA and inhibit topoisomerase II.

Synthesis Analysis

Methods

The biosynthesis of Aclacinomycin X involves a complex series of enzymatic reactions. Key enzymes in this pathway include polyketide synthases, which catalyze the formation of the polyketide backbone, and various modifying enzymes that introduce functional groups and structural variations.

Technical Details

The biosynthetic pathway begins with the assembly of malonyl-CoA units into a growing polyketide chain. Enzymes such as acyl carrier proteins and ketosynthases play crucial roles in this process. Subsequent reactions involve cyclization, reduction, and methylation steps that lead to the formation of the final compound. Notably, Aclacinomycin oxidoreductase catalyzes critical oxidation steps in the late stages of biosynthesis, converting sugars into their corresponding keto forms .

Molecular Structure Analysis

Structure

Aclacinomycin X features a tetracyclic ring system characteristic of anthracyclines, along with a sugar moiety that is essential for its biological activity. The specific arrangement of functional groups on these rings contributes to its interaction with cellular targets.

Data

The molecular formula for Aclacinomycin X is C₁₄H₁₉N₃O₇, with a molecular weight of approximately 329.32 g/mol. Detailed structural analysis reveals multiple hydroxyl groups and an amine group that are critical for its pharmacological effects.

Chemical Reactions Analysis

Reactions

Aclacinomycin X undergoes various chemical reactions during its biosynthesis and metabolism. Key reactions include:

  • Oxidation: Catalyzed by Aclacinomycin oxidoreductase, which converts sugar precursors into keto forms.
  • Reduction: Involves the conversion of ketones to alcohols, enhancing solubility and biological activity.
  • Methylation: Introduces methyl groups that can alter pharmacokinetic properties.

Technical Details

These reactions are facilitated by specific enzymes that ensure the precise modification of the compound at various stages, ultimately leading to the active form used in therapeutic applications .

Mechanism of Action

Process

Aclacinomycin X exerts its antitumor effects primarily through intercalation into DNA strands, disrupting replication and transcription processes. It also inhibits topoisomerase II, an enzyme crucial for DNA unwinding during cell division.

Data

Studies have shown that Aclacinomycin X can induce apoptosis in cancer cells by triggering signaling pathways associated with cell death. Its effectiveness against various cancer types has been documented, highlighting its potential as a chemotherapeutic agent .

Physical and Chemical Properties Analysis

Physical Properties

Aclacinomycin X appears as a reddish-brown powder with moderate solubility in water and organic solvents. Its melting point ranges around 150-160 °C.

Chemical Properties

  • Solubility: Soluble in dimethyl sulfoxide and methanol.
  • Stability: Sensitive to light and heat; degradation occurs under extreme conditions.
  • pH Sensitivity: Exhibits stability within a neutral pH range but may degrade under acidic or basic conditions.

Relevant analyses confirm these properties are crucial for formulation in pharmaceutical applications .

Applications

Aclacinomycin X has significant scientific uses, particularly in oncology. Its applications include:

  • Cancer Treatment: Used as an antitumor agent against various malignancies due to its ability to inhibit DNA synthesis.
  • Research: Investigated for mechanisms of drug resistance and combination therapies with other anticancer agents.
  • Pharmaceutical Development: Studied for formulation improvements to enhance bioavailability and reduce toxicity.
Chemical Structure and Biosynthetic Pathways of Aclacinomycin X

Structural Elucidation and Comparative Analysis with Anthracycline Congeners

Aclacinomycin X (AclX) is a tetracyclic aromatic polyketide antibiotic belonging to the aclacinomycin subgroup of anthracyclines. Its core structure consists of a planar aklavinone aglycone (7,8,9,10-tetrahydro-5,12-naphthacenequinone) glycosylated at the C-7 position with a trisaccharide chain composed of L-rhodosamine, 2-deoxy-L-fucose, and a terminal L-aculose moiety. This terminal sugar differentiates AclX from other aclacinomycins: AclA contains L-cinerulose A, AclY features L-aculose, and AclB carries cinerulose B [1] [3]. The stereochemistry of the C-9 side chain (R-configuration) and the absence of a C-10 hydroxyl group are additional distinguishing features.

Table 1: Structural Comparison of Aclacinomycin X with Key Anthracycline Congeners

CompoundAglyconeGlycosylation Pattern (C7 position)Terminal SugarKey Functional Groups
Aclacinomycin XAklavinoneL-rhodosamine + 2-deoxy-L-fucose + L-aculoseL-aculoseC9-R side chain, No C10-OH
Aclacinomycin AAklavinoneL-rhodosamine + 2-deoxy-L-fucose + L-cinerulose AL-cinerulose AC9-R side chain
DaunorubicinDaunomycinoneL-daunosamine-C13-ketone, C14-OH
DoxorubicinAdriamycinoneL-daunosamine-C13-ketone, C14-OH

X-ray crystallography of AclX-bound enzymes reveals that its trisaccharide chain adopts a compact conformation, enabling deep insertion into the enzymatic active site. The terminal L-aculose moiety packs against the isoalloxazine ring of FAD in AknOx, positioning oxidation sites near the N5 atom for catalysis [1] [8].

Gene Cluster Organization and Modular Polyketide Synthase (PKS) Systems

The biosynthesis of AclX in Streptomyces galilaeus ATCC 31133 is governed by the 35-kb akn gene cluster, which encodes type II polyketide synthases (PKSs), tailoring enzymes, transporters, and regulatory proteins. This cluster shares homology with the acl cluster of S. galilaeus ATCC 31615 but exhibits distinct genetic organization impacting sugar biosynthesis [3] [6].

The minimal PKS (minPKS) comprises:

  • AknB (KSα): Ketosynthase catalyzing polyketide chain elongation.
  • AknC (KSβ/CLF): Chain-length factor determining the 21-carbon decaketide backbone.
  • AknD (ACP): Acyl carrier protein tethering growing polyketide intermediates.
  • AknF (MAT): Malonyl-CoA:ACP transacylase loading extender units [3].

Table 2: Core Genes in Aclacinomycin X Biosynthesis and Their Functions

GeneProteinFunctionCatalytic Role
aknAβ-KetoreductaseFirst-ring cyclizationNADPH-dependent reduction of nascent polyketide
aknBKSαPolyketide elongationDecarboxylative condensation of malonyl-CoA
aknE1AromataseA-ring aromatizationDehydration of the first cyclized intermediate
aknE2CyclaseSecond-ring cyclizationRegiospecific aldol condensation
aknWCyclaseThird-ring formationCyclization to 12-deoxyaklanonic acid
aknXMonooxygenaseC12 hydroxylationO₂-dependent hydroxylation of aklanonate
aknGMethyltransferaseC10 methylationSAM-dependent methylation of carboxyl group
aknHCyclaseFourth-ring closureIntramolecular aldol condensation of aklaviketone
aknUReductaseC7 keto-reductionNADPH-dependent reduction to form aklavinone

The starter unit propionyl-CoA is selected by the concerted action of AknD, AknE2, and AknF. Subsequent iterations incorporate nine malonyl-CoA extenders, forming a linear decaketide. Ring cyclization and aromatization involve AknA (reductase), AknE1 (aromatase), and AknW (cyclase), yielding 12-deoxyaklanonic acid [3] [6].

Enzymatic Mechanisms in Deoxyhexose Sugar Biosynthesis

The trisaccharide chain assembly involves nucleotide-activated sugars (dTDP-L-rhodosamine, dTDP-2-deoxyfucose) and specific glycosyltransferases. The terminal L-aculose modification is critical for AclX bioactivity and involves dedicated oxidoreductases.

Role of AknOx in Terminal Sugar Modifications

AknOx (aclacinomycin oxidoreductase) is a secreted FAD-dependent enzyme catalyzing the terminal oxidation steps:

  • Rhodinose → Cinerulose A: Oxidation of the C4 hydroxyl to a keto group.
  • Cinerulose A → L-aculose: Elimination of two hydrogens from C3 of cinerulose A [1].

Crystal structures (1.65-Å resolution) reveal AknOx as a member of the p-cresol methylhydroxylase superfamily. Its FAD cofactor is bicovalently attached via His-70 and Cys-130, forming 8α-Nδ1-histidyl, 6-S-cysteinyl FAD – a rare double linkage observed only in glucooligosaccharide oxidase. The aglycone binds near the enzyme surface, while the trisaccharide extends into the protein interior. Site-directed mutagenesis identifies two catalytic bases:

  • Tyr-450: Deprotonates the C4-OH during the first oxidation.
  • Tyr-378: Abstracts the proton from C3 during the second reaction [1].

Mutational Analysis of Glycosylation Genes

Inactivation of the glycosyltransferase gene aknS abolishes AclX production, confirming its role in attaching the first sugar (L-rhodosamine) to aklavinone. Mutations in aknK (encoding dTDP-4-keto-6-deoxyglucose reductase) lead to accumulation of desglycosylated aklavinone, demonstrating its necessity for deoxyhexose precursor synthesis. Mutants lacking aknOx produce only AclA (containing cinerulose A) but not AclX, verifying its role in terminal sugar oxidation [3] [10].

Biocatalytic Steps: From Propionyl-CoA to Aklavinone Aglycone

The aglycone backbone assembly proceeds via 10 enzymatically catalyzed steps:

  • Starter Unit Loading: AknF transfers propionyl from CoA to AknD-ACP.
  • Chain Elongation: Nine rounds of malonyl-CoA addition by AknB/AknC/AknD.
  • First Cyclization: AknA reduces the C9 carbonyl, enabling AknE1-catalyzed aromatization of ring A.
  • Second Cyclization: AknW catalyzes aldol condensation to form ring B (12-deoxyaklanonic acid).
  • C12 Hydroxylation: AknX (monooxygenase) oxidizes 12-deoxyaklanonic acid → aklanonate using O₂.
  • Methyl Ester Formation: AknG transfers a methyl group from SAM to C10 carboxyl of aklanonate → methyl aklanonate.
  • Third Cyclization: AknH catalyzes ring C closure via aldol condensation → aklaviketone.
  • C7 Reduction: AknU (NADPH-dependent reductase) reduces the C7 keto group → aklavinone [3] [4].

Table 3: Enzymatic Pathway from Propionyl-CoA to Aklavinone

IntermediateEnzymeReaction TypeCofactors/Substrates
Propionyl-ACPAknFTransacylationPropionyl-CoA
Decaketide-ACPAknB/AknCCondensationMalonyl-CoA (9x)
15,17-DideoxykalafunginAknAReductionNADPH
17-DeoxykalafunginAknE1Dehydration-
12-Deoxyaklanonic acidAknWAldol cyclization-
AklanonateAknXHydroxylationO₂, NADPH
Methyl aklanonateAknGMethylationSAM
AklaviketoneAknHCyclization-
AklavinoneAknUReductionNADPH

Post-PKS Modifications: Methyltransferases and Oxidoreductases

Following aglycone formation and glycosylation, late-stage tailoring enzymes generate AclX:

  • C10 Hydroxylases (RdmB homologs): Though structurally homologous to SAM-dependent methyltransferases (DLGGGXG motif), RdmB in S. purpurascens acts as a C10 hydroxylase without methyltransferase activity. Crystal structures (2.1-Å resolution) show SAM binding but no methyl transfer to anthracyclines. Instead, it hydroxylates 15-demethoxyaclacinomycin T at C10, a prerequisite for AclX formation [5].
  • Carboxymethyl Esterases (RdmC): Cleaves the methyl ester at C10 of aclacinomycins. Crystal structures (1.45-Å resolution) reveal an α/β hydrolase fold with a catalytic triad (Ser102-His276-Asp248). Hydrophobic pockets accommodate the aglycone, while sugar moieties remain solvent-exposed [8].
  • FAD-Dependent Monooxygenases (TetX homologs): Though not direct AclX producers, TetX enzymes (e.g., TetX3/X4) hydroxylate tetracyclines at C11a, functionally analogous to AknOx. They share structural motifs with AknOx but lack covalent FAD attachment [9].

These modifications underscore the enzymatic versatility in anthracycline diversification, where methyltransferase-like enzymes evolve hydroxylase functions, and oxidoreductases exhibit substrate-specific tailoring.

Properties

Product Name

Aclacinomycin X

IUPAC Name

methyl 4-[5-[5-[(3-amino-6-methyl-5-oxo-2H-pyran-2-yl)oxy]-4-hydroxy-6-methyloxan-2-yl]oxy-4-(dimethylamino)-6-methyloxan-2-yl]oxy-2-ethyl-2,5,7-trihydroxy-6,11-dioxo-3,4-dihydro-1H-tetracene-1-carboxylate

Molecular Formula

C42H52N2O15

Molecular Weight

824.9 g/mol

InChI

InChI=1S/C42H52N2O15/c1-8-42(52)16-28(32-21(34(42)40(51)53-7)12-22-33(37(32)50)36(49)31-20(35(22)48)10-9-11-25(31)45)57-29-14-24(44(5)6)38(18(3)54-29)58-30-15-27(47)39(19(4)55-30)59-41-23(43)13-26(46)17(2)56-41/h9-13,17-19,24,27-30,34,38-39,41,45,47,50,52H,8,14-16,43H2,1-7H3

InChI Key

OHMUKIWRHXAZQS-UHFFFAOYSA-N

SMILES

CCC1(CC(C2=C(C3=C(C=C2C1C(=O)OC)C(=O)C4=C(C3=O)C(=CC=C4)O)O)OC5CC(C(C(O5)C)OC6CC(C(C(O6)C)OC7C(=CC(=O)C(O7)C)N)O)N(C)C)O

Synonyms

aclacinomycin
aclacinomycin B
aclacinomycin Hydrochloride
aclacinomycin M
aclacinomycin N
aclacinomycin S
aclacinomycin T
aclacinomycin X
aclacinomycin Y
aclacinomycins
MA 144 N1
MA 144 S1
siwenmycin

Canonical SMILES

CCC1(CC(C2=C(C3=C(C=C2C1C(=O)OC)C(=O)C4=C(C3=O)C(=CC=C4)O)O)OC5CC(C(C(O5)C)OC6CC(C(C(O6)C)OC7C(=CC(=O)C(O7)C)N)O)N(C)C)O

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